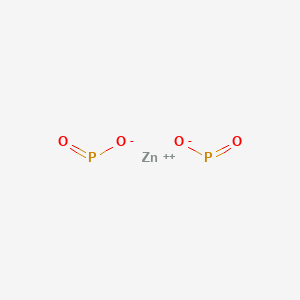

Phosphinic acid, zinc salt (2:1)

Beschreibung

Evolution of Phosphinic Acid Coordination Chemistry

The coordination chemistry of phosphinic acids has undergone significant development, evolving from the synthesis and basic characterization of simple metal phosphinates to the design of complex, functional materials. Early research in this field focused on establishing the fundamental principles of how phosphinic acids bind to metal ions, often resulting in the formation of polymeric structures. The phosphinate group, with its potential for varied coordination modes, provided a fertile ground for exploratory synthesis.

A notable advancement in the field has been the application of more sophisticated synthetic techniques. Hydrothermal synthesis, for instance, has become a prominent method for crystallizing inorganic-organic hybrid materials, including zinc phosphinates. This technique involves reacting metal salts with organophosphorus ligands in water at elevated temperatures and pressures within a sealed vessel, allowing for the formation of well-ordered crystalline structures.

More recently, the rise of metal-organic frameworks (MOFs) has invigorated research into phosphinic acid-based materials. mdpi.com The ability of phosphinic acids to act as linkers in the construction of open framework structures has opened up new avenues for creating porous materials with potential applications in areas such as gas separation and catalysis. mdpi.com This evolution has been further accelerated by the adoption of high-throughput and mechanochemical synthetic methods, which allow for more rapid and efficient discovery of new compounds and reaction conditions. mdpi.com The overarching trend in the field is a move towards designing materials with specific properties by carefully selecting the organic substituents on the phosphinic acid, thereby tailoring the resulting coordination architecture. mdpi.com

Significance of Zinc in Phosphinate Coordination Architectures

Zinc(II) ions play a crucial role in the development of diverse and complex phosphinate coordination architectures. A key factor is zinc's flexible coordination geometry. While it most commonly adopts a tetrahedral coordination, it can also readily form other geometries, which allows for the construction of a wide variety of structural motifs. This versatility enables the formation of everything from simple monomeric complexes to extended one-, two-, and three-dimensional polymeric networks. researchgate.net

In protein structures, for example, a minimal stable zinc coordination sphere is typically composed of four ligands in a tetrahedral geometry. acs.org This inherent preference for tetrahedral coordination is often observed in zinc phosphinate structures as well. The nature of the phosphinate ligand itself, particularly the organic substituents, can influence the final architecture. For instance, the reaction of bis(hydroxymethyl)phosphinic acid with zinc acetate dihydrate can yield a polymeric zinc phosphinate where each phosphinate ligand coordinates with two different zinc centers. researchgate.net However, the introduction of a chelating N-donor ligand like 1,10-phenanthroline can block this polymerization, leading to the formation of a discrete monomeric zinc phosphinate. researchgate.net

Furthermore, zinc's ability to form stable oxo clusters is significant in the context of phosphinate chemistry. Research has shown that simple phosphinate ligands can lead to the formation of ligated zinc oxo clusters containing varying numbers of zinc atoms, such as 4, 6, and 11. nih.govresearchgate.net These clusters can self-assemble in solution and are considered important molecular precursors in the synthesis of phosphinate-capped zinc oxide nanoparticles. nih.govimperial.ac.uk The interplay between the zinc ions and phosphinate ligands allows for the creation of hybrid materials that combine the properties of both the inorganic metal centers and the organic functional groups.

Overview of Academic Research Trajectories for Zinc Phosphinate Systems

Academic research on zinc phosphinate systems has followed several distinct trajectories, driven by the unique properties and potential applications of these compounds. A significant area of investigation has been their synthesis, structural characterization, and the exploration of their coordination chemistry. Researchers have focused on understanding how reaction conditions and the choice of ligands influence the formation of either polymeric or monomeric zinc phosphinates. researchgate.net Techniques such as FT-IR, NMR spectroscopy (¹H, ¹³C, and ³¹P), and thermogravimetric analysis (TGA) are routinely used to characterize these compounds. researchgate.net

Another major research direction has been the investigation of zinc phosphinates as precursors for other materials. For example, both polymeric and monomeric zinc phosphinates have been subjected to calcination at high temperatures to produce zinc metaphosphate materials, with the crystalline phase of the resulting materials being characterized by powder X-ray diffraction (PXRD). researchgate.net This highlights their utility in solid-state chemistry and materials science.

More recently, a prominent research trajectory has focused on the role of zinc phosphinates in the bottom-up synthesis of nanoparticles. nih.govresearchgate.net Studies have utilized ³¹P NMR spectroscopy to monitor the behavior of phosphinate ligands during the synthesis of ligated zinc oxo clusters and phosphinate-capped zinc oxide nanoparticles. nih.govimperial.ac.uk This research provides insights into the mechanistic aspects of nanoparticle formation, revealing how well-defined molecular precursors influence the synthesis of small (2-4 nm) nanoparticles. nih.gov This area of study is crucial for the development of new nanomaterials with tailored properties for various technological applications.

Data Tables

Table 1: Properties of Zinc

| Property | Value |

| Atomic Weight | 65.38 |

| Density (at 25 °C) | 7.133 g/cc |

| Melting Point | 420 °C |

| Boiling Point | 906 °C |

| Crystal Structure | Close-packed hexagonal |

This data is sourced from ESPI Metals. espimetals.com

Eigenschaften

InChI |

InChI=1S/2HO2P.Zn/c2*1-3-2;/h2*(H,1,2);/q;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNURNUMMNGNGAO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4P2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Zinc Phosphinate Complexes

General Synthesis Routes for Phosphinic Acid Precursors

The versatility of phosphinic acids stems from the various methods developed for their synthesis, allowing for the introduction of a wide range of alkyl and aryl substituents. Key methodologies include free radical addition reactions, the use of silyl phosphonite esters, Grignard reagent-based approaches, and stereoselective methods for specific derivatives.

Free radical addition of compounds containing a P-H bond, such as hypophosphorous acid and its salts, to olefins is a prominent method for forming P-C bonds and synthesizing alkylphosphinic acids. google.comorganic-chemistry.org This approach is particularly effective for producing both mono- and di-substituted phosphinic acids.

The reaction is typically initiated by radical initiators, such as peroxides (e.g., dibenzoyl peroxide, di-tert-butyl peroxide) or azo compounds (e.g., azobisisobutyronitrile - AIBN), which facilitate the homolytic cleavage of the P-H bond to generate a phosphinoyl radical. google.comuni-koeln.de This radical then adds to the carbon-carbon double bond of an olefin. The presence of an acid, such as acetic acid, has been shown to have a positive effect on the yield of dialkylphosphinic acids, potentially by catalyzing the decomposition of the peroxide initiator and converting the hypophosphite salt to its acid form. orgsyn.org

The reaction conditions, including the choice of initiator, temperature, and reaction time, are crucial for achieving high yields. For instance, the synthesis of di-(2,4,4-trimethylpentyl)phosphinic acid from diisobutylene and sodium hypophosphite can be carried out under normal pressure using AIBN as an initiator, with the reaction proceeding at reflux temperature. google.com Another example involves the use of a UV lamp to initiate the reaction between diisobutylene and sodium hypophosphite in the presence of acetone as a photoinitiator. google.com

Table 1: Examples of Free Radical Addition Reactions for Alkylphosphinic Acid Synthesis

| Phosphorus Source | Olefin | Initiator/Conditions | Product | Yield | Reference |

| Sodium Hypophosphite | Diisobutylene | Azobisisobutyronitrile (AIBN), Acetic Acid, Reflux | Di-(2,4,4-trimethylpentyl)phosphinic acid | High | google.com |

| Sodium Hypophosphite | Diisobutylene | Acetone, UV light (300-900W), 30-100°C, 8-20h | Di-(2,4,4-trimethylpentyl)phosphinic acid | Not specified | google.comwipo.int |

| Sodium Hypophosphite | Diisobutylene | tert-Butyl peroxide, Acetic acid, ~135°C, 30h | Bis(2,4,4-trimethylpentyl)phosphinic acid | Not specified | orgsyn.org |

The use of silyl phosphonite esters, particularly bis(trimethylsilyl) phosphonite, offers a mild and efficient route to phosphinic acids. kent.ac.uk Bis(trimethylsilyl) phosphonite can be generated in situ from ammonium hypophosphite and hexamethyldisilazane. kent.ac.uk This reagent is a potent phosphorus nucleophile that readily participates in addition reactions with various electrophiles. nih.gov

A key application of this methodology is the conjugate addition to α,β-unsaturated esters, which proceeds under basic silylating conditions. kent.ac.ukkent.ac.uk This reaction, sometimes referred to as the "triethylammonium phosphinate reaction," provides a useful synthetic method for preparing a variety of phosphinic acids. kent.ac.ukkent.ac.uk The reaction of bis(trimethylsilyl)hypophosphite with methyl chloroacetate in the presence of hexamethyldisilazane yields O-trimethylsilyl-bis(methoxycarbonylmethyl)phosphinate. kent.ac.uk Subsequent methanolysis of the silyl ester furnishes the corresponding phosphinic acid. beilstein-journals.org

Table 2: Synthesis of Phosphinic Acids via Silyl Phosphonite Esters

| Silyl Phosphonite | Electrophile | Conditions | Product | Yield | Reference |

| Bis(trimethylsilyl) phosphonite | α,β-Unsaturated esters | Basic silylating conditions | Substituted phosphinic acids | Good | kent.ac.ukkent.ac.uk |

| Bis(trimethylsilyl)hypophosphite | Methyl chloroacetate | Hexamethyldisilazane | O-trimethylsilyl-bis(methoxycarbonylmethyl)phosphinate | Not specified | kent.ac.uk |

Grignard reagents are versatile tools in organophosphorus chemistry for the formation of P-C bonds. chemicalbook.com One common approach involves the reaction of dialkyl phosphites with Grignard reagents to produce secondary phosphine (B1218219) oxides, which can then be oxidized to dialkylphosphinic acids. chemicalbook.com For example, diphenylphosphine oxide can be synthesized by reacting diethylphosphite with phenylmagnesium bromide, followed by an acidic workup. wikipedia.org

Another strategy utilizes the reaction of phosphoryl chloride (POCl₃) with Grignard reagents. nih.govrsc.org Careful control of the reaction conditions, such as the slow addition of the Grignard reagent to phosphoryl chloride at low temperatures, is necessary to favor the formation of the dialkylphosphinic chloride intermediate and minimize the formation of the tri-substituted phosphine oxide byproduct. nih.gov The resulting phosphinic chloride can then be hydrolyzed to the corresponding phosphinic acid. nih.gov This method has been successfully applied to the synthesis of various dialkylphosphinic acids, including those with long alkyl chains. nih.gov

Table 3: Grignard Reagent-Based Syntheses of Phosphinic Acid Precursors

| Phosphorus Source | Grignard Reagent | Intermediate Product | Final Product | Yield | Reference |

| Diethylphosphite | Phenylmagnesium bromide | (C₆H₅)₂P(O)MgBr | Diphenylphosphine oxide | Not specified | wikipedia.org |

| Phosphoryl chloride | Octylmagnesium bromide | Dioctylphosphinic chloride | Dioctylphosphinic acid | Good | nih.gov |

| Phosphoryl chloride | Dodecylmagnesium bromide | Didodecylphosphinic chloride | Dodecyl didodecylphosphinate (after quenching with dodecanol) | 55% | nih.gov |

| Phenylphosphonic dichloride | Perfluoroalkyl Grignard reagents | Bis(perfluoroalkyl)phenyl phosphine oxides | Perfluoroalkyl(phenyl)phosphinic acids | High | rsc.org |

The synthesis of α-amino-C-phosphinic acids with controlled stereochemistry is of significant interest due to their applications as peptide mimics and enzyme inhibitors. nih.gov A widely used strategy involves the nucleophilic addition of phosphinates to chiral imines. nih.gov The stereochemical outcome of this reaction is influenced by the chirality of the imine and, in some cases, the use of a chiral catalyst. nih.gov

For instance, the reaction of ethyl phenylphosphinate with imines derived from (S)-α-methylbenzylamine in toluene (B28343) at 70°C yields α-amino-C-phosphinates with moderate diastereoselectivity. nih.gov The use of chiral organocatalysts, such as guanidines and their salts, can enhance the enantioselectivity of the hydrophosphinylation of aldimines. nih.gov These catalysts are believed to activate the imine through hydrogen bonding, facilitating a stereoselective attack by the phosphinate. nih.gov Asymmetric hydrogenation of α-aminophosphinic acid precursors using rhodium complex catalysts has also been shown to produce optically active products with high enantiomeric excess. nih.gov

Table 4: Stereoselective Synthesis of α-Amino-C-Phosphinates

| Phosphinate | Chiral Imine/Substrate | Catalyst/Conditions | Product | Diastereomeric/Enantiomeric Excess | Yield | Reference |

| Ethyl phenylphosphinate | (S)-α-methylbenzylamine derived imines | Toluene, 70°C | α-Amino-C-phosphinates | Moderate dr | 40-84% | nih.gov |

| Various | Acylated α-aminophosphinic acid precursors | Rhodium complex catalysts, hydrogenation | Optically active acylated α-aminophosphinic acids | Up to 99% ee | Not specified | nih.gov |

Targeted Synthesis of Specific Zinc Phosphinate Ligands and Their Salts

The synthesis of the target compound, Phosphinic acid, zinc salt (2:1), involves the preparation of a P,P-dialkylphosphinic acid followed by its reaction with a suitable zinc source.

The general method for preparing salts of dialkylphosphinic acids involves the reaction of the corresponding dialkylphosphinic acid with a metal salt in an aqueous solution. google.com In the case of the zinc salt, a dialkylphosphinic acid solution can be reacted with a zinc salt, such as zinc acetate.

A specific example is the synthesis of a polymeric zinc phosphinate, which is achieved by reacting bis(hydroxymethyl)phosphinic acid with zinc acetate dihydrate at room temperature. researchgate.net This suggests that a similar reaction between a P,P-dialkylphosphinic acid and zinc acetate would yield the desired zinc dialkylphosphinate. The stoichiometry of the reactants would be controlled to achieve the 2:1 ratio of the phosphinate ligand to the zinc ion.

Another approach involves the reaction of a secondary amine (di-n-butylamine) with carbon disulfide in an alkaline aqueous solution to form a water-soluble dithiocarbamate salt. This soluble salt is then converted to the insoluble zinc salt by reaction with zinc oxide. nih.gov While this method is for a dithiocarbamate, it illustrates the principle of using a zinc source like zinc oxide to form the final salt.

Table 5: Synthesis of Zinc Phosphinates

| Phosphinic Acid | Zinc Source | Conditions | Product | Reference |

| Bis(hydroxymethyl)phosphinic acid | Zinc acetate dihydrate | Room temperature | Polymeric zinc phosphinate | researchgate.net |

| Dialkylphosphinic acid | Metal salt (e.g., Zinc salt) | Aqueous solution | Salt of dialkylphosphinic acid | google.com |

Phenylphosphinic Acid Zinc Salt Synthesis

The synthesis of zinc phenylphosphonate, a salt of phenylphosphonic acid, provides a well-documented pathway analogous to the formation of zinc phenylphosphinate. A common and effective method involves the reaction of phenylphosphonic acid with zinc oxide in an aqueous medium.

In a typical procedure, an aqueous slurry of zinc oxide is prepared. To this stirred slurry, an aqueous solution of phenylphosphonic acid is gradually added dropwise at room temperature. The reaction is allowed to proceed for several hours, resulting in the formation of a slurry containing the zinc phenylphosphonate product. The product, a white powder, is then recovered by filtration, followed by thorough rinsing with water and drying. This method allows for the production of zinc phenylphosphonate as a fine, white powder with an average particle size ranging from 0.05 to 1 μm. acs.org

The molar ratio of the reactants is a critical parameter that can be adjusted. Synthesis has been successfully carried out using various molar ratios of phenylphosphonic acid to zinc oxide, as detailed in the table below.

| Synthesis Example | Phenylphosphonic Acid (mmol) | Zinc Oxide (mmol) | Molar Ratio (PPA/ZnO) |

| 1 | 123 | 123 | 1.0 |

| 2 | 123 | 184.5 | 0.67 |

| 3 | 123 | 246 | 0.5 |

| 4 | 123 | 147.6 | 0.83 |

| 5 | 61.5 | 123 | 0.5 |

This direct reaction pathway is straightforward and scalable, making it a practical choice for producing phenylphosphinic acid zinc salts and their analogues. acs.org

Dithiophosphinic Acid Zinc Complex Preparations

The preparation of zinc complexes of dithiophosphinic acids (DTPAs) typically involves a two-step process. First, the dithiophosphinic acid ligand is synthesized, which is then reacted with a zinc source to form the final complex.

The synthesis of the DTPA ligands can be achieved by reacting the Lawesson reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiodiphosphetane-2,4-disulfide], with corresponding Grignard compounds. rsc.org This reaction yields various substituted dithiophosphinic acids. For example, iso-amyl, iso-butyl, sec-butyl, and iso-propyl dithiophosphinic acids have been prepared using this method. rsc.org

Once the DTPA ligand is obtained, the zinc complex is prepared by reacting it with a zinc salt, such as zinc acetate, in a suitable solvent medium. The resulting complexes often feature four-coordinate zinc centers. rsc.org An alternative approach involves the reaction of an aromatic dithiophosphoric acid with a molar excess of zinc oxide, sometimes in the presence of a carboxylic acid or a zinc carboxylate, to form coordinated complex salts. researchgate.net

The table below summarizes various dithiophosphinic acids that have been synthesized and subsequently used to form zinc complexes. rsc.org

| Ligand Abbreviation | R¹ Group | R² Group |

| DTPA¹ | iso-amyl | 4-CH₃O-C₆H₄- |

| DTPA² | iso-butyl | 4-CH₃O-C₆H₄- |

| DTPA³ | sec-butyl | 4-CH₃O-C₆H₄- |

| DTPA⁴ | iso-propyl | 4-CH₃O-C₆H₄- |

These methods provide a versatile route to a range of dithiophosphinato zinc complexes with varied steric and electronic properties determined by the substituents on the phosphorus atom. rsc.org

Ferrocenyl-Substituted Diphosphinate Ligand Synthesis

The synthesis of zinc complexes featuring ferrocenyl-substituted diphosphinate ligands can be approached through several strategic pathways. A primary method involves the initial synthesis of the ferrocenyl diphosphinic acid ligand, which is subsequently reacted with a zinc salt. The synthesis of the ligand 1,1′-ferrocenediylbis(methylphosphonic acid) has been achieved via its corresponding ester derivatives, providing a viable route to the acid ligand.

Alternatively, a ferrocenyl diphosphine ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) or 1,1′-bis(diisopropylphosphino)ferrocene (dippf), can be synthesized first. These ligands are well-established and can be prepared through modular routes, often involving the lithiation of ferrocene followed by reaction with the appropriate chlorophosphine. These pre-formed diphosphine ligands can then be directly coordinated to a zinc(II) source, such as zinc chloride, to form stable complexes like [ZnCl₂(dppf)]. The coordinated phosphine groups can then, in principle, be oxidized to the corresponding phosphinates. This stepwise approach allows for the isolation and characterization of the intermediate phosphine complex before conversion to the final phosphinate state. The use of ferrocene-based ligands is of particular interest for creating redox-active metal-organic frameworks (MOFs), and 3D MOFs based on ferrocenyl diphosphinate and bipyridine ligands have been successfully synthesized and characterized. rsc.org

Macrocyclic Bis-Phosphinate Chelator Synthesis

The synthesis of macrocyclic bis-phosphinate ligands and their zinc complexes often employs template-directed strategies to control the formation of the large ring structure. These methods are crucial for achieving high yields and selectivity for the desired macrocycle over competing polymerization reactions.

In a typical template synthesis, a metal ion is used to organize the precursor fragments into the correct orientation for cyclization. For phosphorus-containing macrocycles, this often involves the cyclization of phosphine-containing precursors around a transition metal template, such as nickel(II) or copper(I). nih.govacs.org For instance, a macrocyclic tetraphosphine can be formed by the cyclization of a bisphosphine precursor in the presence of a metal template. nih.gov

Following the formation of the macrocyclic phosphine-metal complex, the phosphorus centers can be oxidized to phosphinates. This oxidation can be achieved using reagents like molecular oxygen or hydrogen peroxide. nih.gov The final step is the removal of the metal template (demetallation) to yield the free macrocyclic phosphinate ligand. This ligand can then be used to chelate other metal ions, including zinc. This template methodology is highly effective and more readily applicable than multi-step non-template approaches for creating these complex structures. nih.gov

Mechanistic Studies of Zinc Phosphinate Formation Reactions

Understanding the mechanism of formation for zinc phosphinate complexes is crucial for controlling the synthesis of desired products, from discrete molecular clusters to extended materials. Spectroscopic techniques have been instrumental in elucidating the pathways of these reactions.

Studies utilizing ³¹P NMR spectroscopy have provided significant insight into the bottom-up synthesis of phosphinate-ligated zinc oxo clusters. This research has shown that the formation of these clusters is not governed by classical nucleation kinetics but rather by thermodynamic equilibria. researchgate.net In solution, various ligated zinc oxo clusters, containing different numbers of zinc atoms (e.g., 4, 6, and 11), can interconvert rapidly and self-assemble into the most thermodynamically stable structures. researchgate.net These well-defined molecular clusters have been identified as key intermediates in situ during the synthesis of phosphinate-capped zinc oxide nanoparticles. researchgate.net Interestingly, during the majority of the nanoparticle synthesis, the phosphinate ligand was found to be sequestered by a stable Zn₁₁ cluster, only coordinating to the nanoparticle surface in the final stages of its formation. researchgate.net

In addition to solution-phase studies, the mechanisms of solid-state mechanochemical reactions have been investigated. The mechanochemical synthesis of zinc phenylphosphonate from zinc acetate and phenylphosphonic acid has been followed in situ using synchrotron powder X-ray diffraction (PXRD) and Raman spectroscopy. These time-resolved techniques revealed a two-step reaction process involving the formation of a distinct intermediate phase before the final product is formed, demonstrating that even solvent-free reactions can proceed through complex, multi-step pathways.

Advanced Structural Elucidation and Characterization of Zinc Phosphinate Complexes

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of zinc phosphinate complexes in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are employed to probe the local chemical environments of these nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectra of zinc phosphinate complexes, signals corresponding to the protons on the organic substituents of the phosphinate ligand are observed. The chemical shifts and coupling patterns of these signals provide information about the ligand's structure and its coordination to the zinc center. For instance, in studies of organometallic zinc phosphinate clusters, the ¹H NMR spectrum can confirm the ratio of the phosphinate ligand to other groups, such as ethyl groups, attached to the zinc atoms. nih.gov The presence of multiple, distinct environments for these organic groups can indicate the formation of complex, multinuclear zinc clusters in solution. nih.gov

³¹P NMR Spectroscopy: ³¹P NMR is particularly powerful for studying phosphinate complexes due to the high natural abundance and sensitivity of the ³¹P nucleus. huji.ac.il The chemical shift of the phosphorus atom is highly sensitive to its coordination environment, including the nature of the substituents on the phosphorus and the geometry of the metal-phosphorus bond. In the characterization of zinc phosphinate clusters, ³¹P{¹H} NMR (proton-decoupled) spectra often show sharp, single peaks, indicating a symmetrical environment for the phosphinate ligands or rapid exchange between different environments on the NMR timescale. nih.govresearchgate.net For example, the reaction between diethyl zinc and diphenylphosphinic acid (DPPA-H) forms a tetra-zinc cluster that exhibits a sharp singlet at 23.2 ppm in its ³¹P{¹H} NMR spectrum. nih.gov Hydrolysis of this initial product leads to a new tetrazinc cluster, [Zn₄(μ₄-O)(DPPA)₆], which shows a single peak at 32.9 ppm. nih.govresearchgate.net Further reaction with water can lead to more complex species with multiple ³¹P signals, indicating different coordination modes for the phosphinate ligands within a single structure. researchgate.net

The following table summarizes representative NMR data for zinc phosphinate and related species.

| Compound/Species | Nucleus | Chemical Shift (δ) ppm | Solvent/Reference |

| [Zn₄Et₄(DPPA)₄] (1A) | ³¹P | 23.2 | Toluene (B28343) / H₃PO₄ |

| [Zn₄(μ₄-O)(DPPA)₆] (2A) | ³¹P | 32.9 | Toluene / H₃PO₄ |

| [Zn₆(μ₃-OH)₂(μ-OH)(DPPA)₇] (3A) | ³¹P | 30.1 (1P), 24.2 (2P) | Chloroform / H₃PO₄ |

| α-Zn₂P₂O₇ | ³¹P | -15.8, -18.8, -21.1 | Solid-State MAS / H₃PO₄ researchgate.net |

| Zinc(II) O,O'-diethyl dithiophosphate (B1263838) dimer | ³¹P | ~100-104 (concentration dependent) | CDCl₃ / 85% H₃PO₄ psu.edu |

Data sourced from references nih.govresearchgate.netresearchgate.netpsu.edu.

Mass spectrometry is an essential tool for determining the molecular weight and confirming the composition of zinc phosphinate complexes. High-resolution techniques, such as Time-of-Flight (TOF) and multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS), provide highly accurate mass measurements and isotopic information.

For large, multinuclear zinc phosphinate clusters, "soft" ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are employed to prevent fragmentation of the intact complex. For example, the MALDI-TOF mass spectrum of the [Zn₄(μ₄-O)(DPPA)₆] cluster shows a peak corresponding to the [Zn₄O(DPPA)₅]⁺ fragment, which helps in confirming the core structure of the cluster. researchgate.net ESI-MS has been used to identify the predominant dimeric form of the zinc sensor SmtB with all four zinc binding sites occupied. researchgate.net

High-precision isotopic analysis of zinc can be achieved using MC-ICP-MS. nih.gov While typically applied to geological or biological samples, this technique could be used to study isotopic fractionation or trace the zinc source in synthetic phosphinate complexes. The method allows for accurate measurements of zinc isotopic ratios with a long-term reproducibility for δ⁶⁶Zn values of ±0.04‰. nih.gov

| Technique | Application | Key Findings |

| MALDI-TOF MS | Characterization of large, multinuclear zinc phosphinate clusters. researchgate.net | Confirms the composition of cluster cores, such as identifying [Zn₄O(DPPA)₅]⁺ fragments. researchgate.net |

| ESI-MS | Analysis of coordination complexes and biological macromolecules in solution. researchgate.netacs.org | Can determine the stoichiometry of metal-ligand binding and identify species in solution. researchgate.net |

| MC-ICP-MS | High-precision measurement of zinc isotopic ratios. nih.gov | Provides accurate isotopic composition, useful for tracing sources or studying isotopic effects. nih.govcanada.ca |

FTIR spectroscopy is used to identify the functional groups present in zinc phosphinate complexes and to probe the nature of the coordination between the phosphinate ligand and the zinc ion. The vibrational frequencies of the P-O bonds are particularly informative.

In a free phosphinic acid, the P=O stretching vibration appears at a higher frequency than the P-O-H stretching vibration. Upon deprotonation and coordination to a metal center like zinc, these two bonds become more equivalent, resulting in asymmetric and symmetric stretching vibrations of the PO₂⁻ group. These vibrations are typically observed in the 1200-950 cm⁻¹ region. For example, the FTIR spectra of zinc phosphate (B84403) nanoparticles show a strong peak around 511 cm⁻¹ assigned to the Zn-O stretching frequency, confirming the bond between zinc and oxygen. researchgate.net The spectra of surface-modified zinc phosphate nanocrystals exhibit characteristic peaks for P-O vibrations around 1050 cm⁻¹ and Zn-O vibrations. scirp.org The presence of other bands can confirm the structure of the organic part of the ligand or the inclusion of other molecules like water. researchgate.netnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| P-O (asymmetric stretch) | ~1150 - 1050 | Indicates coordination of the phosphinate group to the zinc center. nih.gov |

| P-O (symmetric stretch) | ~1050 - 950 | Complements the asymmetric stretch data for coordination analysis. scirp.org |

| Zn-O Stretch | ~550 - 450 | Directly confirms the presence of a zinc-oxygen bond. researchgate.netresearchgate.net |

| O-H Stretch (adsorbed H₂O) | ~3400 (broad) | Indicates the presence of adsorbed or coordinated water molecules. researchgate.net |

Data sourced from references researchgate.netscirp.orgnih.govresearchgate.net.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the electronic structure of zinc phosphinate complexes. Since zinc(II) is a d¹⁰ metal ion, it does not have d-d electronic transitions. Therefore, the absorption bands observed in the UV-Vis spectra of its complexes are typically due to electronic transitions within the phosphinate ligand itself (intraligand transitions) or from the ligand to the metal (ligand-to-metal charge transfer, LMCT).

For simple zinc phosphinate complexes, the absorption is usually in the UV region. In studies of ZnO nanostructures, which share the Zn-O bonding motif, a sharp excitonic absorption peak is typically seen in the UV region (e.g., 315-365 nm), with the exact position depending on particle size and morphology. nih.gov This peak is related to the band gap of the material. For more complex zinc complexes with chromophoric ligands, such as zinc phthalocyanine, distinct absorption bands (the Q-band and B-band) are observed in the visible and UV regions, which are sensitive to the chemical environment. researchgate.net The analysis of these bands helps in understanding the electronic structure and how it is perturbed by the coordination environment. nih.govresearchgate.net

| System | Absorption Maximum (λₘₐₓ) | Transition Type |

| ZnO Nanoparticles | 315 - 365 nm | Excitonic absorption (related to band gap). nih.gov |

| ZnO Nanoparticles | ~270 - 350 nm | Surface Plasmon Resonance / Quantum Confinement. researchgate.net |

| ZnPc(α-OPhOH)₄ | ~615 nm, ~700 nm | Intraligand (Q-band). researchgate.net |

Data sourced from references nih.govresearchgate.netresearchgate.net.

Although the primary subject is zinc phosphinate, Mössbauer spectroscopy is an indispensable technique for characterizing analogous iron-containing phosphinate or phosphonate (B1237965) complexes. tandfonline.com This technique is specific to certain nuclei, most commonly ⁵⁷Fe, and provides detailed information about the oxidation state, spin state, and coordination environment of the iron atoms. nih.gov

If iron(III) were to substitute for zinc(II) in a phosphinate complex, ⁵⁷Fe Mössbauer spectroscopy could be used to confirm the +3 oxidation state and determine if the iron is in a high-spin or low-spin configuration. researchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). The isomer shift is sensitive to the electron density at the nucleus and thus relates to the oxidation state, while the quadrupole splitting is sensitive to the symmetry of the electric field around the nucleus, providing information about the coordination geometry. mdpi.com For instance, in various iron(III) phosphonate complexes, Mössbauer spectra have confirmed the presence of high-spin Fe³⁺ and have been used to study magnetic interactions between iron centers. researchgate.netcapes.gov.br

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. wikipedia.orgyoutube.com While zinc(II) phosphinate is a diamagnetic d¹⁰ species and thus ESR-silent, the technique would be crucial for studying its oxidized forms, which could be generated chemically or electrochemically. Such oxidation could create a radical species, for example, on the organic ligand. youtube.comrsc.org

An ESR spectrum provides the g-factor and information on hyperfine coupling. The g-factor is a characteristic property of the radical and its electronic environment. wikipedia.org Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ³¹P), causing the ESR signal to split into multiple lines. Analysis of this splitting pattern can reveal the identity and number of nuclei interacting with the unpaired electron, allowing for the precise localization of the radical within the molecule. wikipedia.orgrsc.org Therefore, ESR would be the definitive method to confirm the formation and characterize the structure of any paramagnetic oxidized zinc phosphinate species. youtube.com

Diffraction-Based Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Unit Cell Geometries

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and unit cell parameters. mdpi.compsu.edu For zinc phosphinate complexes, SCXRD reveals the coordination environment of the zinc ion and the geometry of the phosphinate ligands.

While a comprehensive SCXRD study for the simple, unsubstituted zinc hypophosphite, Zn(H₂PO₂)₂, is not widely available in recent literature, structural analyses of closely related zinc phosphinate and zinc phosphite (B83602) compounds provide significant insights. For instance, studies on organically templated zinc phosphites show that the zinc ion typically adopts a tetrahedral coordination geometry, bonding to four oxygen atoms from the surrounding phosphite or phosphinate groups. researchgate.netresearchgate.net In these structures, the ZnO₄ tetrahedra link with the phosphorus-based tetrahedra to form extended networks, such as one-dimensional chains or three-dimensional frameworks. researchgate.net

A foundational study on zinc hypophosphite monohydrate, Zn(H₂PO₂)₂·H₂O, determined its crystal structure, providing crucial data on its solid-state arrangement. thermofisher.com Similarly, analysis of various zinc phosphate and phosphite structures reveals that the Zn-O bond distances are typically around 1.94 to 1.95 Å. researchgate.netresearchgate.net The crystal systems for these related compounds can vary, with examples crystallizing in triclinic and monoclinic space groups. researchgate.net This body of work on analogous compounds suggests that in Zn(H₂PO₂)₂, the zinc center is tetrahedrally coordinated by oxygen atoms from four different hypophosphite ligands, which in turn bridge to other zinc centers to create a polymeric structure.

Table 1: Representative Crystallographic Data for Related Zinc-Phosphorus-Oxygen Compounds

| Parameter | Zn₃(HPO₃)₄·H₂N₂C₆H₁₂ (ZnPO/dab-A) researchgate.net | {Zn(HPO₃)(C₆H₈N₂)}·0.5H₂O researchgate.net |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | C2/c |

| a (Å) | 9.933(2) | 16.591(3) |

| b (Å) | 9.966(2) | 8.0123(16) |

| c (Å) | 9.518(2) | 13.911(3) |

| α (°) | 98.022(3) | 90 |

| β (°) | 114.805(3) | 100.83(3) |

| γ (°) | 107.696(3) | 90 |

| Volume (ų) | 775.0 | 1814.7(6) |

| Zn Coordination | Tetrahedral (ZnO₄) | Tetrahedral (ZnO₃N) |

| Avg. Zn-O (Å) | ~1.95 | 1.940 |

Powder X-ray Diffraction (PXRD) for Bulk Material Structural Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk structural properties of crystalline materials. It is used to identify crystalline phases, determine phase purity, and analyze the unit cell parameters of a powdered sample. The resulting diffraction pattern serves as a structural fingerprint for the material. mdpi.com

For zinc phosphinate, PXRD patterns are compared against simulated patterns generated from single-crystal data or standard patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the synthesis of the correct crystalline phase. For example, the experimental PXRD pattern of a newly synthesized zinc phosphate templated with an organic cation was shown to be consistent with the pattern simulated from its single-crystal structure, confirming the bulk sample's identity. chalcogen.ro

While a standard reference pattern for Zn(H₂PO₂)₂ is not commonly cited, analysis of related materials like zinc phosphates shows characteristic peaks that identify specific crystalline forms, such as hopeite and phosphophyllite. mdpi.commdpi.com In synthesized materials, the absence of peaks from impurities in the PXRD pattern confirms the phase purity of the sample. researchgate.net The positions and relative intensities of the diffraction peaks are unique to the compound's crystal structure, making PXRD a powerful tool for routine structural verification in a laboratory setting.

Surface Characterization Techniques for Interfacial Studies

The properties and reactivity of a material are often governed by its surface. Techniques that can probe the elemental composition, chemical state, and physical topography of the outermost atomic layers are therefore critical for a complete understanding.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Chemical Bonding at Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the atoms within the top few nanometers of a material's surface. researchgate.netmdpi.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. xpsfitting.com The binding energy of these electrons is characteristic of the element and its chemical environment.

For zinc phosphinate, XPS analysis provides information on the oxidation states of zinc, phosphorus, and oxygen. In zinc compounds, the Zn 2p region of the spectrum shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with a characteristic separation. The binding energy for the Zn 2p₃/₂ peak in zinc oxide (ZnO) and other Zn(II) compounds is typically found around 1022 eV. researchgate.netthermofisher.comresearchgate.net

The phosphorus P 2p peak is particularly informative. The binding energy of the P 2p electron is highly sensitive to its oxidation state. In phosphates, where phosphorus is in the +5 state, the P 2p binding energy is higher than in phosphides or elemental phosphorus. mdpi.com For the hypophosphite anion (H₂PO₂⁻), where phosphorus is in the +1 oxidation state, the P 2p binding energy would be expected at a significantly lower value than that for phosphates.

The O 1s spectrum can often be deconvoluted into multiple peaks, representing oxygen in different chemical environments, such as the P-O bonds within the phosphinate anion and adsorbed water or hydroxide (B78521) on the surface. researchgate.netresearchgate.net

Table 2: Typical Binding Energies for Elements in Zinc-Phosphorus Compounds

| Element | Spectral Region | Typical Binding Energy (eV) | Inferred Chemical State |

| Zinc | Zn 2p₃/₂ | ~1022 | Zn (II) researchgate.net |

| Zinc | Zn 2p₁/₂ | ~1045 | Zn (II) researchgate.net |

| Phosphorus | P 2p | ~133-134 | P (V) in Phosphates mdpi.com |

| Oxygen | O 1s | ~531-533 | P-O, Zn-O, adsorbed H₂O researchgate.netresearchgate.net |

This table provides representative binding energy values from related compounds. Specific experimental XPS data for Zn(H₂PO₂)₂ is limited.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. It provides direct images of particle shape, size, and texture.

While specific SEM images for pure, unsubstituted zinc hypophosphite are not widely published, extensive studies on related zinc phosphate coatings provide insight into the types of crystalline morphologies that can be expected. These studies frequently show well-defined crystal habits. For instance, zinc phosphate coatings often exhibit a distinct needle-like or acicular morphology, which is characteristic of the hopeite phase (Zn₃(PO₄)₂·4H₂O). mdpi.comresearchgate.net Other phases, like manganese phosphate, can show plate-like structures. mdpi.com The size and uniformity of these crystals can be influenced by preparation conditions. researchgate.net Analysis of zinc phosphate cements has revealed porous surface structures. researchgate.net These examples demonstrate that SEM is crucial for correlating synthesis parameters with the resulting crystal morphology, which in turn affects the material's bulk properties.

Thermal Analysis for Mechanistic Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the changes in a material's physical and chemical properties as a function of temperature. TGA measures changes in mass, while DSC measures changes in heat flow, providing information on phase transitions, dehydration, and decomposition.

The thermal decomposition of metal hypophosphites is known to be a complex process involving disproportionation. Unlike metal phosphates, which primarily undergo dehydration and condensation at high temperatures, hypophosphites decompose to produce a mixture of products due to the low oxidation state (+1) of phosphorus.

When heated, zinc hypophosphite, Zn(H₂PO₂)₂, is expected to undergo a multi-stage decomposition. Initial weight loss at lower temperatures would correspond to the removal of any hydrated water, a process typically observed as an endothermic event in DSC. thermofisher.com At higher temperatures, the hypophosphite anion itself decomposes. This process is a redox disproportionation, where some phosphorus is oxidized to form phosphates (like zinc pyrophosphate, Zn₂P₂O₇), while some is reduced to form gaseous phosphine (B1218219) (PH₃), which is highly toxic. Hydrogen gas (H₂) may also be evolved. This decomposition is generally an exothermic process.

Studies on the thermal behavior of related compounds, such as zinc acetate, show decomposition pathways that lead to the formation of ZnO after the loss of organic components. chalcogen.ro For zinc sulfate (B86663) monohydrate, thermal analysis reveals a distinct dehydration step followed by a multi-step decomposition of the anhydrous sulfate at much higher temperatures, forming an intermediate oxysulfate before yielding ZnO. researchgate.net The thermal decomposition of zinc hypophosphite would follow a unique pathway dictated by the redox chemistry of the hypophosphite anion.

Table 3: Anticipated Thermal Decomposition Events for Zinc Hypophosphite

| Temperature Range | Technique | Observation | Inferred Process |

| Low (~100-200 °C) | TGA / DSC | Weight loss / Endotherm | Dehydration (if hydrate (B1144303) form is present) |

| High (>200 °C) | TGA / DSC | Significant weight loss / Exotherm | Disproportionation of H₂PO₂⁻ anion |

| High (>200 °C) | Evolved Gas Analysis | Detection of PH₃, H₂, H₂O | Formation of gaseous decomposition products |

| Final Product | XRD | - | Zinc pyrophosphate (Zn₂P₂O₇), Zinc oxide (ZnO) |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis of zinc phosphinate reveals a material with high thermal stability, generally beginning to decompose at temperatures above 350°C. The decomposition process is not a simple one-step event but proceeds through a series of reactions, leading to the formation of various gaseous and solid products.

Detailed research findings indicate that the thermal degradation of zinc phosphinate, specifically the diethyl derivative, initiates with the liberation of the organophosphorus ligand. This primary decomposition step involves the breaking of the zinc-oxygen bond and the subsequent volatilization of diethylphosphinic acid. This process is endothermic and marks the beginning of the compound's function as a flame retardant, as the released phosphinic acid can interrupt the combustion cycle in the gas phase.

As the temperature increases, further decomposition occurs. The initial degradation is followed by the breakdown of the phosphinic acid itself and the transformation of the remaining zinc-containing species. The ultimate solid residue is typically a mixture of zinc oxide and various phosphorus-containing compounds, which can form a protective char layer on the substrate in a polymer matrix, acting as a condensed-phase flame retardant mechanism.

The specific temperature ranges and corresponding weight losses can be summarized as follows:

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Species / Residue |

| Initial Decomposition | > 350 | - | Onset of decomposition with 1% weight loss. |

| Main Decomposition | 350 - 450 | Varies | Release of volatile diethylphosphinic acid. |

| Final Residue Formation | > 450 | Varies | Formation of zinc oxide and phosphorus-containing char. |

Note: The exact temperatures and weight loss percentages can vary depending on factors such as the heating rate, atmosphere, and the specific morphology of the zinc phosphinate sample.

The analysis of the evolved gases during TGA, often coupled with mass spectrometry (TGA-MS), confirms the release of diethylphosphinic acid as a primary volatile product. The remaining solid residue's composition can be analyzed using techniques like X-ray diffraction (XRD), which typically identifies zinc oxide as a major crystalline phase. This multi-faceted decomposition pathway underscores the dual-mode, gas-phase and condensed-phase, flame retardant activity of zinc phosphinate.

Coordination Chemistry of Zinc with Phosphinate Ligands

Fundamental Binding Motifs of Phosphinate Groups with Zinc Centers

The versatility of the phosphinate group (R₂PO₂⁻) as a ligand stems from its ability to adopt various coordination modes, leading to the formation of a wide array of zinc-based structures. These range from simple mononuclear complexes to complex polynuclear clusters and coordination polymers.

The phosphinate ligand can coordinate to a zinc center in two primary ways: monodentate and bidentate. libretexts.orgyoutube.comyoutube.com In the monodentate mode, only one of the oxygen atoms of the phosphinate group forms a bond with the zinc ion. libretexts.orgyoutube.com This type of interaction is common and can be seen in various zinc phosphinate complexes.

In the bidentate coordination mode, both oxygen atoms of the phosphinate group bind to the same zinc center, forming a chelate ring. libretexts.org This mode of binding is generally more stable than the monodentate mode due to the chelate effect. An example of bidentate chelation is observed in the 'cubane' structure of [Zn₄Et₄(DPPA)₄], where the phosphinate ligand adopts this coordination. nih.gov The phosphinate group in phosphinic peptide inhibitors also typically binds to the zinc ion in the active site of metalloproteases in a bidentate fashion. nih.gov

| Coordination Mode | Description | Example |

|---|---|---|

| Monodentate | One oxygen atom of the phosphinate group binds to the zinc center. libretexts.orgyoutube.comyoutube.com | - |

| Bidentate | Both oxygen atoms of the phosphinate group bind to the same zinc center, forming a chelate ring. libretexts.org | [Zn₄Et₄(DPPA)₄] nih.gov |

Beyond simple chelation, phosphinate ligands excel as bridging ligands , connecting two or more zinc centers. This bridging functionality is crucial in the formation of polynuclear zinc clusters and coordination polymers. nih.gov The phosphinate group can bridge zinc ions in several ways, leading to structures of varying complexity and dimensionality. For instance, in some polynuclear complexes, phosphinate ligands can bridge two Sm(III) ions to form eight-membered rings. mdpi.com

The formation of polynuclear zinc clusters is a prominent feature of zinc-phosphinate chemistry. nih.gov Research has identified various zinc oxo clusters with 4, 6, and 11 zinc atoms, where phosphinate ligands play a key role in stabilizing these structures. nih.gov For example, the complex [Zn₄(μ₄-O)(DPPA)₆] features a central oxo atom surrounded by a tetrahedron of zinc atoms, which are in turn bridged by six phosphinate ligands. nih.gov Another example is the trigonal prismatic cluster [Zn₆(μ₂-OH)₃(DPPA)₉], where two triangular Zn₃(DPPA)₃ units are linked by additional phosphinate ligands and hydroxide (B78521) groups. nih.gov The ability of phosphinate ligands to bridge multiple metal centers is also fundamental to the formation of extended two-dimensional (2D) and three-dimensional (3D) coordination polymers. mdpi.com

Steric effects play a critical role. Bulky substituents can hinder certain coordination modes, favoring the formation of discrete complexes over extended polymeric structures. For instance, the larger size of a phenyl group compared to a hydrogen atom can prevent the free rotation of the phosphinate group, leading to a chelating binding mode rather than a bridging one. mdpi.com

Electronic effects of the substituents also modulate the coordination properties. Electron-donating or electron-withdrawing groups on the phosphinate ligand can alter the electron density on the oxygen atoms, thereby influencing the strength of the Zn-O bonds. Studies on binuclear zinc complexes have shown that electron-donating para-substituents on the ligand can enhance the rate of hydrolysis of phosphate (B84403) esters. nih.gov Furthermore, theoretical calculations on zinc porphyrins have demonstrated that meso-phenyl substituents can raise the energy of the highest occupied molecular orbital, affecting the photophysical properties of the complex. nih.gov

| Factor | Influence | Example |

|---|---|---|

| Steric Effects | Bulky substituents can favor discrete complexes over polymeric structures. | The larger phenyl group favors chelation over bridging compared to a smaller hydrogen atom. mdpi.com |

| Electronic Effects | Substituents alter electron density on oxygen atoms, affecting Zn-O bond strength and reactivity. | Electron-donating para-substituents on ligands can enhance the hydrolytic activity of zinc complexes. nih.gov |

Complexation Properties and Dissociation Behavior in Anhydrous Conditions

Under anhydrous conditions, the complexation of zinc ions with phosphinate ligands leads to the formation of well-defined molecular clusters. The synthesis and characterization of these clusters are often carried out in non-aqueous solvents like toluene (B28343) or dichloromethane. For example, the reaction of diethylzinc (B1219324) (ZnEt₂) with diphenylphosphinic acid (DPPA-H) in toluene yields the cubane-like cluster [Zn₄Et₄(DPPA)₄]. nih.gov

The dissociation and interconversion of these clusters in solution can be studied using techniques like ³¹P NMR spectroscopy. nih.gov These studies reveal that in some cases, an equilibrium can exist between different cluster forms. For instance, under specific conditions, an equilibrium between a [Zn₄O(DPPA)₆] cluster and a [Zn₆(μ₂-OH)₃(DPPA)₉] cluster has been observed. nih.gov The flexibility of the phosphido pincer ligand in coordination at the metal center has been highlighted by variable-temperature NMR studies and supported by DFT calculations. nih.govresearchgate.netcapes.gov.br

Supramolecular Assembly and Hydrogen Bonding Interactions in Zinc Phosphinates

Supramolecular assembly, driven by non-covalent interactions, plays a crucial role in the solid-state structures of zinc phosphinates. Hydrogen bonding, in particular, can be a significant factor, especially when water or other protic molecules are present in the crystal lattice. nih.gov These interactions can link individual zinc phosphinate complexes into higher-order structures.

The combination of coordination bonds and hydrogen bonds has been utilized to construct discrete supramolecular metalla-assemblies. mdpi.comresearchgate.net For these assemblies to be successful, there must be compatibility between the hydrogen-bonded and coordination interactions. mdpi.com In some systems, the presence of adventitious metal ions like zinc(II) can influence the kinetics of supramolecular assembly and the chirality of the resulting aggregates. rsc.org

Mechanisms of Zinc-Metalloprotease Inhibition by Phosphinic Peptides (from a coordination chemistry perspective)

Phosphinic peptides are potent inhibitors of zinc-metalloproteases, acting as transition-state analogues. nih.govnih.govacs.orgresearchgate.net From a coordination chemistry perspective, their inhibitory mechanism is centered on the strong interaction between the phosphinate group and the catalytic zinc ion in the enzyme's active site. nih.gov

The phosphinic acid moiety is designed to mimic the tetrahedral transition state of peptide bond hydrolysis. researchgate.net The negatively charged phosphinate group typically coordinates to the zinc ion in a bidentate fashion, displacing the water molecule that is essential for catalysis. nih.govnih.gov This strong, bidentate coordination is a key factor contributing to the high binding affinity of these inhibitors.

The remainder of the phosphinic peptide inhibitor occupies the substrate-binding pockets of the enzyme, forming additional non-covalent interactions that enhance binding affinity and specificity. nih.govacs.org The structural information from X-ray crystallography of zinc-metalloprotease-inhibitor complexes has been invaluable in understanding these interactions and in the rational design of new, more potent and selective inhibitors. nih.govnih.gov The inhibition mechanism involves a combination of electrostatic interactions between the phosphinic group and the zinc cation, as well as optimal non-covalent interactions between the inhibitor and the enzyme. nih.gov

Transition State Analog Mimicry in Enzyme Active Sites

Phosphinic peptides are potent, reversible, and competitive inhibitors of metalloproteases. nih.gov Their effectiveness stems from their ability to mimic the transition state of a substrate during enzymatic hydrolysis. nih.govnih.gov The core of this mimicry lies in the tetrahedral geometry of the phosphinate group, which closely resembles the transient, high-energy gem-diolate intermediate formed when a water molecule attacks the scissile peptide bond of a substrate. nih.govnih.gov This structural and electronic similarity allows the phosphinate inhibitor to bind tightly within the enzyme's active site. nih.gov

The zinc ion in the active site of metalloproteases plays a crucial role in catalysis by polarizing a water molecule for nucleophilic attack. nih.gov Phosphinate-based inhibitors exploit this by having their negatively charged oxygen atoms coordinate directly with the catalytic zinc ion, effectively blocking its function. nih.gov This interaction is a cornerstone of their mechanism-based inhibition, acting as transition-state analogues. nih.govacs.org The stability of this enzyme-inhibitor complex is significantly higher than that of the enzyme-substrate complex, leading to potent inhibition. youtube.com

Zinc Chelation and Noncovalent Enzyme-Ligand Interactions

The high affinity of phosphinic peptide inhibitors for zinc metalloproteases is a result of a combination of factors, primarily the strong electrostatic interactions between the phosphinic acid group and the catalytic zinc cation, along with a network of noncovalent interactions. nih.govacs.org The phosphinate group can coordinate with the zinc ion in a bidentate fashion, where two of its oxygen atoms bind to the metal center. nih.gov This chelation significantly contributes to the stability of the enzyme-inhibitor complex. researchgate.net

Hydrogen Bonds: The oxygen atoms of the phosphinate group can form hydrogen bonds with nearby amino acid residues, such as tyrosine. nih.gov

Van der Waals Forces: The side chains of the phosphinic peptide can fit into the substrate-binding pockets (S1, S1', etc.) of the enzyme, leading to favorable van der Waals contacts. acs.org

Salt Bridges: In some cases, charged groups on the inhibitor can form salt bridges with oppositely charged residues in the active site, such as an arginine residue. researchgate.net

The strategic design of these noncovalent interactions is crucial for achieving not only high potency but also selectivity for the target enzyme over other metalloproteases. nih.govacs.org

Structural Insights from Co-crystallization Studies

X-ray crystallography of enzyme-inhibitor complexes has provided invaluable, high-resolution structural information that elucidates the precise binding modes of phosphinic peptide inhibitors. nih.govacs.org These studies have visually confirmed the theoretical models of transition state mimicry and the importance of specific enzyme-ligand interactions. nih.gov

Co-crystallization studies have revealed several key features:

Binding Conformation: Phosphinic peptides typically adopt an extended conformation within the active site, similar to how a natural substrate would bind. acs.org

Coordination Geometry: The tetrahedral phosphinate core is consistently observed to coordinate with the active site zinc ion. For instance, in a complex with alanyl aminopeptidase (B13392206) from Neisseria meningitides, the two negatively charged oxygen atoms of the phosphonate (B1237965) moiety were found to bidentately coordinate with the central zinc cation, with O1-Zn and O2-Zn distances of approximately 2.10 Å and 2.04-2.06 Å, respectively. nih.gov

Specific Interactions: The crystal structures detail the network of hydrogen bonds and other noncovalent interactions that stabilize the complex. For example, the structure of a phosphinic peptide inhibitor bound to an aminopeptidase N isoform revealed a hydrogen bond between one of the phosphinic oxygen atoms and a tyrosine residue (Tyr381), highlighting the role of this residue in stabilizing the transition state. nih.gov

These structural insights are instrumental in the rational design of new and improved inhibitors with enhanced potency and selectivity, accelerating structure-based drug discovery efforts against pharmacologically relevant zinc metalloproteases. nih.govacs.org

Interactive Data Table: Properties of Phosphinic acid, zinc salt (2:1)

| Property | Value |

| Chemical Name | Phosphinic acid, zinc salt (2:1) |

| Synonyms | Zinc diethylphosphinate; Exolit OP 950 |

| CAS Number | 284685-45-6 |

| Molecular Formula | C₄H₁₁O₂P・1/₂Zn |

Theoretical and Computational Chemistry of Zinc Phosphinate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying zinc phosphinate. DFT calculations can elucidate the nature of the chemical bonds between zinc and the phosphinate ligands, determine the distribution of electron density, and calculate the energies of molecular orbitals.

Research into zinc-containing compounds demonstrates that DFT can accurately predict geometric parameters and electronic properties. nih.gov In zinc phosphinate, the bonding is characterized by the interaction between the Zn²⁺ ion and the oxygen atoms of the two phosphinate ([H₂PO₂]⁻) ligands. DFT studies on related zinc complexes, such as those with phosphane or amino acid ligands, reveal that the choice of the exchange-correlation functional is critical for achieving results that align with experimental data. nih.govcdmf.org.br Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide a better description of the electronic and magnetic properties of zinc compounds compared to local or semi-local functionals. cdmf.org.br

Key insights from DFT studies on zinc phosphinate systems include:

Bond Analysis: Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the nature of the Zn-O bonds. In similar zinc complexes, such as those with N-donor ligands, the metal-ligand bonds are found to have a substantial ionic character, a feature also expected in the highly polar Zn-O bonds of zinc phosphinate. mdpi.com

Electronic Properties: DFT calculations are used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For many zinc complexes, the HOMO is typically localized on the ligands, while the LUMO may have contributions from both the metal and the ligands. uwa.edu.au

Structural Optimization: DFT is employed to find the lowest-energy (most stable) geometric structure of the zinc phosphinate molecule. This includes optimizing bond lengths and angles, which can then be compared with experimental data from techniques like X-ray diffraction. cdmf.org.br

The performance of various DFT functionals in describing the properties of zinc-containing materials is a subject of ongoing research. The table below summarizes findings on functionals used for related zinc compounds, indicating their general applicability to zinc phosphinate systems.

| DFT Functional | Key Characteristics | Typical Application for Zinc Systems | Reference |

| B3LYP | Hybrid functional, good balance of accuracy and cost. | Widely used for structural optimization and electronic properties of zinc proteins and complexes. | cdmf.org.brbris.ac.uk |

| PBE0 | Hybrid functional with 25% Hartree-Fock exchange. | Used for studying molecular and electronic structures of zinc macrocycles. | mdpi.com |

| M06 | Meta-hybrid GGA, good for main-group thermochemistry and noncovalent interactions. | Provides accurate bond lengths for zinc-amino acid complexes. | nih.gov |

| WC1LYP | Hybrid functional with 16% Hartree-Fock exchange. | Shows excellent performance for bandgap and magnetic properties in zinc ferrite oxides. | cdmf.org.br |

Quantum Chemistry Methods for Chemical Bond Peculiarities and Geometric Structures

Quantum chemistry methods provide a fundamental understanding of the chemical bonding and three-dimensional structure of molecules like zinc phosphinate. These ab initio calculations solve the electronic Schrödinger equation to yield detailed information about molecular properties.

The geometric structure of zinc phosphinate is dictated by the coordination of the phosphinate ligands to the central zinc ion. Quantum chemical calculations can explore the potential energy surface to identify stable isomers and transition states. For zinc, a d¹⁰ metal, a variety of coordination geometries are possible, though a tetrahedral arrangement is common. mdpi.com Calculations on zinc-amino acid complexes have shown that considering intermolecular interactions in the solid state, for instance by modeling dimers or larger clusters, leads to more accurate predictions of bond lengths compared to single-molecule calculations. nih.gov

Specific insights gained from quantum chemistry methods include:

Bonding Peculiarities: The Zn-O bonds in zinc phosphinate can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). This method characterizes the bond based on the topology of the electron density, distinguishing between covalent and ionic interactions.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of zinc phosphinate. Comparing these theoretical spectra with experimental data helps to confirm the computed geometric structure and provides a detailed assignment of vibrational modes to specific bond stretches and bends. nih.gov

Molecular Modeling of Coordination Geometries and Energetics

Molecular modeling encompasses a range of computational techniques, including molecular mechanics (MM) and combined quantum mechanics/molecular mechanics (QM/MM), to study the structure and energetics of complex systems. Modeling the coordination environment of zinc is a known challenge due to its flexible coordination sphere, which can readily adopt tetrahedral, trigonal bipyramidal, or octahedral geometries depending on the ligands. nih.govnih.gov

In zinc phosphinate systems, molecular modeling can be used to:

Predict Coordination Geometries: While solid-state zinc phosphinate often features a specific coordination polymer structure, modeling can predict the preferred coordination geometry of isolated or solvated molecules. Studies on zinc metalloenzymes show that QM/MM methods, where the zinc ion and its immediate ligands are treated with quantum mechanics and the rest of the system with molecular mechanics, provide a highly accurate description of the coordination distances and angles. bris.ac.uk

Calculate Binding Energies: These models can compute the energetics of ligand binding to the zinc center. The binding energy of the phosphinate ligands to the Zn²⁺ ion is a measure of the stability of the complex.

Simulate Dynamics: Molecular dynamics (MD) simulations can track the movement of atoms over time, providing insights into the flexibility of the coordination sphere and the dynamic behavior of the molecule. For instance, MD simulations can show the exchange of ligands or changes in coordination number in solution. nih.gov

The table below presents typical coordination geometries for Zn(II) ions and representative bond lengths, which are relevant for modeling zinc phosphinate.

| Coordination Number | Geometry | Typical Ligands | Representative Zn-O Bond Length (Å) |

| 4 | Tetrahedral | H₂O, Carboxylate, Histidine (N) | 1.95 - 2.10 |

| 5 | Trigonal Bipyramidal / Square Pyramidal | H₂O, Various organic ligands | 2.00 - 2.20 |

| 6 | Octahedral | H₂O, Amino acids | 2.05 - 2.30 |

Note: Bond lengths are generalized from studies on various zinc complexes and proteins. nih.gov

Monte Carlo Simulation for Interfacial Adsorption and Synergistic Effects

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for studying complex systems with many degrees of freedom, such as the interface between a material and its environment or the interactions within a composite material.

For zinc phosphinate, MC simulations can be applied to understand:

Interfacial Adsorption: Grand Canonical Monte Carlo (GCMC) is a powerful technique to simulate the adsorption of molecules onto a surface. For example, GCMC can be used to model the adsorption of water or other small molecules onto a zinc phosphinate surface. These simulations provide adsorption isotherms, which show the amount of adsorbed substance as a function of pressure, and calculate the adsorption energy. acs.org This information is vital for understanding the material's behavior in applications where surface interactions are important.

Synergistic Effects: Zinc phosphinate is often used as a flame retardant in polymers, frequently in combination with other additives. MC simulations can help elucidate the synergistic effects between these components at a molecular level. By modeling the interactions between zinc phosphinate, the polymer matrix, and other additives, simulations can reveal how these components are distributed and how they interact to enhance the material's properties. For example, simulations can calculate the interaction energy between zinc phosphinate and a synergist like zinc borate (B1201080) or nanosilica, providing insight into the mechanism of their combined action. researchgate.netnih.gov Theoretical studies on related systems have used MC simulations to derive adsorption energies between inhibitors and surfaces, confirming that heteroatoms like oxygen are key interaction centers. researchgate.net

Mechanistic Investigations in Advanced Materials Science Involving Zinc Phosphinates

Flame Retardancy Mechanisms

The efficacy of phosphinic acid, zinc salt (2:1), also known as zinc phosphinate, as a flame retardant in polymeric materials is attributed to a combination of gas-phase and condensed-phase mechanisms. These mechanisms work in concert to interrupt the combustion cycle, reduce heat release, and enhance the formation of a protective char layer.

Gas-Phase Flame Inhibition by Non-Combustible Gas Production

During the thermal decomposition of a polymer containing zinc phosphinate, volatile phosphorus-containing compounds are released into the gas phase. These compounds, which include phosphinate ions and small quantities of phosphinic acid, act as radical traps. researchgate.net They interfere with the high-energy free radicals (such as H• and HO•) that are essential for sustaining the combustion chain reaction in the flame. mwflameretardant.comnih.gov By scavenging these radicals, the flame's intensity is diminished.

Condensed-Phase Charring and Barrier Formation Mechanisms

In the condensed phase (the solid polymer), zinc phosphinate promotes the formation of a stable and insulating char layer. researchgate.netnih.gov This char acts as a physical barrier that hinders the transfer of heat from the flame to the underlying polymer, thereby slowing down its degradation. rsc.orgnih.gov It also impedes the diffusion of flammable volatile decomposition products to the flame and the flow of oxygen to the polymer. nih.gov

The mechanism involves the decomposition of zinc phosphinate into phosphate (B84403) compounds within the condensed phase. researchgate.net These phosphate species catalyze the dehydration and cross-linking of the polymer chains, leading to a more thermally stable, carbonaceous char. researchgate.netnih.gov The presence of zinc is also crucial, as it can promote the formation of a more compact and robust char structure, sometimes involving the formation of zinc phosphate compounds that can create a stable glass-like or ceramic layer at high temperatures. researchgate.net Studies on polyamide 11 have shown that the incorporation of zinc phosphinate leads to a higher char residue at elevated temperatures. nih.gov For instance, a blend containing 10% zinc phosphinate and 10% lignin (B12514952) in polyamide 11 resulted in a char residue of 12.7 wt% at 700 °C. nih.gov

The formation of this protective char barrier is a key factor in the effectiveness of zinc phosphinate as a flame retardant, particularly in polymers like polyamides and polyesters. researchgate.netmwflameretardant.com

Synergistic Effects with Co-additives (e.g., zinc borate (B1201080), phosphomolybdic acid)

The flame retardant performance of zinc phosphinate can be significantly enhanced through synergistic interactions with other additives, such as zinc borate. When used in combination, these additives can provide a more comprehensive flame retardancy effect than when used individually.

Zinc borate is known to promote char formation and release water upon decomposition, which cools the polymer and dilutes flammable gases. scispace.comresearchgate.netdergipark.org.tr When combined with zinc phosphinate, a synergistic effect is observed where the formation of a stable and protective char layer is enhanced. scispace.complaschina.com.cn This combination can lead to decreased melt dripping and an increased char residue. scispace.comdergipark.org.tr For example, in poly(butylene terephthalate) (PBT), the combination of diethyl phosphinic acid (a related organic phosphinate) and zinc borate was found to increase the char residue. scispace.com The zinc borate contributes to the formation of a glassy B2O3/ZnO layer that reinforces the char structure created by the phosphinate. scispace.com

While direct research on the synergistic effects of zinc phosphinate with phosphomolybdic acid is less common, the principle of combining a char-forming agent (phosphinate) with a catalyst that can enhance char stability and oxidation resistance is a well-established strategy in flame retardancy.

The following table summarizes the Limiting Oxygen Index (LOI) values for Poly(butylene terephthalate) (PBT) with different flame retardant additives, demonstrating the effect of these additives on flammability.

| Material | LOI (%) |

| PBT | Not provided |

| PBT + 10 wt% Diethyl Phosphinic Acid (DPA) | 29.2 |

| PBT + 30 wt% Zinc Borate (ZnB) | 23.8 |

| Data sourced from a study on the combined effect of organic phosphinate and zinc borate on PBT. dergipark.org.tr |

Influence of Zinc Phosphinate Structure on Polymer Thermal Degradation Pathways

The presence of zinc phosphinate can alter the thermal degradation pathways of polymers. Thermogravimetric analysis (TGA) has shown that in some polymers like polyamide 11, the addition of zinc phosphinate can lower the initial decomposition temperature but shift the maximum decomposition temperature to a higher range. nih.gov This indicates an earlier onset of char formation, which then protects the bulk of the polymer to higher temperatures.

The decomposition of the polymer in the presence of zinc phosphinate leads to the release of specific volatile products. For instance, in polyamide 11 blends containing zinc phosphinate, TGA-FTIR studies revealed the release of phosphinate compounds, hydrocarbons, and a small amount of phosphinic acid during the initial decomposition stage. nih.gov At the main decomposition stage, hydrocarbons, carbonyls, and phenolic compounds are released. nih.gov

Furthermore, the presence of residual zinc compounds from the synthesis of polymers like poly(epsilon-caprolactone) (PCL) has been shown to significantly influence their thermal degradation. nih.gov PCL samples with high amounts of residual zinc compounds undergo selective unzipping depolymerization at temperatures below 300°C, producing ε-caprolactone. nih.gov In contrast, zinc-free PCL is stable below 300°C and degrades at higher temperatures through random chain scission and cyclic rupture. nih.gov This highlights the catalytic role zinc compounds can play in the degradation process.

Corrosion Inhibition Mechanisms

Zinc phosphinate also finds application as a corrosion inhibitor, primarily for metals like steel. Its effectiveness stems from its ability to form a protective barrier on the metal surface.

Formation of Protective Layers on Metal Surfaces

Zinc phosphinate functions as a corrosion inhibitor by forming a protective, insoluble layer on the metal surface. cannonindustrialplastics.comtribology.rs This process, often referred to as phosphating, is a type of conversion coating where a chemical reaction occurs between the metal surface and the phosphate solution. cannonindustrialplastics.comwikipedia.org